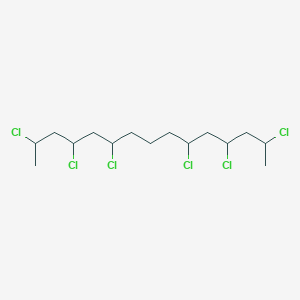![molecular formula C7H14ClNO2 B1166104 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- CAS No. 100402-48-0](/img/new.no-structure.jpg)
Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate anhydrides with aromatic amines, followed by cyclization and functionalization steps. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for creating new materials with desired electronic properties .
Biology
In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents due to their strong fluorescence and stability .
Medicine
In medicine, the compound’s derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents, particularly in targeting specific cellular pathways .
Industry
Industrially, this compound is valuable in the development of organic semiconductors, photovoltaic cells, and other optoelectronic devices. Its ability to accept electrons efficiently makes it a key component in these technologies .
Mécanisme D'action
The mechanism by which Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer processes, which are crucial in many chemical and biological systems. It can interact with various enzymes and receptors, modulating their activity and influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene bisimides: These compounds share a similar core structure and are also used in optoelectronic applications.
Naphthalene diimides: Known for their electron-accepting properties, these compounds are used in similar applications but differ in their structural framework.
Anthraquinones: These compounds have a similar aromatic structure but differ in their functional groups and reactivity.
Uniqueness
Its unique structure allows for versatile modifications, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
100402-48-0 |
|---|---|
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





